Product packaging for Oscillapeptin J(Cat. No.:)

Oscillapeptin J

Cat. No.: B1248382
M. Wt: 1093.2 g/mol
InChI Key: TYSLVBJOPFOBFU-KHIPEBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inhibition of Proteolytic Enzymes by Oscillapeptin J

This compound demonstrates a significant inhibitory effect on key digestive enzymes, trypsin and chymotrypsin (B1334515). schweizerbart.deresearchgate.net

This compound is a highly potent inhibitor of trypsin. schweizerbart.deresearchgate.net Studies have determined its half-maximal inhibitory concentration (IC50) to be 20 nM. schweizerbart.deresearchgate.net This strong inhibition suggests a significant disruption of digestive processes in organisms that rely on trypsin for protein breakdown. uzh.chjcu.cz

In contrast to its potent effect on trypsin, this compound is a moderate inhibitor of chymotrypsin. schweizerbart.deresearchgate.net The reported IC50 value for chymotrypsin inhibition is 2.8 µM, which is two orders of magnitude higher than that for trypsin. schweizerbart.deuzh.ch

Table 1: In Vitro Inhibition of Proteolytic Enzymes by this compound

EnzymeIC50 ValueReference
Trypsin20 nM schweizerbart.deresearchgate.net
Chymotrypsin2.8 µM schweizerbart.deresearchgate.net

The inhibitory activity of oscillapeptins, the class of compounds to which this compound belongs, is primarily directed towards serine proteases like trypsin and chymotrypsin. acs.orgnih.gov The specificity of these inhibitors is largely determined by the amino acid residues at specific positions within their structure. mdpi.comwikipedia.org For instance, oscillapeptins with basic amino acids like arginine or lysine (B10760008) tend to be potent trypsin inhibitors, while those with hydrophobic residues are more selective for chymotrypsin. mdpi.comwikipedia.org While detailed studies on the specificity of this compound against a broader range of serine proteases are limited, the existing data on related compounds suggest a targeted, rather than broad-spectrum, inhibitory profile. acs.orgallpeptide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H68N10O18S B1248382 Oscillapeptin J

Properties

Molecular Formula

C47H68N10O18S

Molecular Weight

1093.2 g/mol

IUPAC Name

[(2R)-3-[[(2S)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-8-[(2R)-butan-2-yl]-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-2-[(1R)-1-hydroxyethyl]-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate

InChI

InChI=1S/C47H68N10O18S/c1-6-23(2)36-46(70)75-25(4)37(55-40(64)32(20-26-9-13-28(59)14-10-26)53-42(66)34(61)22-74-76(71,72)73)43(67)51-30(8-7-19-50-47(48)49)39(63)52-31-17-18-35(62)57(44(31)68)38(24(3)58)45(69)56(5)33(41(65)54-36)21-27-11-15-29(60)16-12-27/h9-16,23-25,30-38,58-62H,6-8,17-22H2,1-5H3,(H,51,67)(H,52,63)(H,53,66)(H,54,65)(H,55,64)(H4,48,49,50)(H,71,72,73)/t23-,24-,25-,30+,31+,32+,33+,34-,35-,36+,37+,38+/m1/s1

InChI Key

TYSLVBJOPFOBFU-KHIPEBSYSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)[C@@H](C)O)O)CCCN=C(N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](COS(=O)(=O)O)O)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)C(C)O)O)CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(COS(=O)(=O)O)O)C

Synonyms

oscillapeptin J

Origin of Product

United States

Ecotoxicological Activity of Oscillapeptin J Against Aquatic Organisms

Acute Toxicity to Crustacean Grazers (e.g., Daphnia sp., Eudiaptomus sp., Thamnocephalus platyurus)

Table 2: Acute Toxicity of this compound to Aquatic Crustaceans

OrganismLC50 ValueReference
Thamnocephalus platyurus15.6 µM nih.govmdpi.com
Eudiaptomus sp.58 µM schweizerbart.deresearchgate.net
Daphnia sp.203 µM schweizerbart.deresearchgate.net

Comparative Sensitivity Assessments Among Aquatic Invertebrates

The toxicity of this compound appears to be specific to crustaceans, as no mortality was observed in mice when administered intraperitoneally. schweizerbart.de Among crustaceans, there is a notable variation in sensitivity. For instance, Eudiaptomus is more sensitive to this compound than Daphnia. schweizerbart.deresearchgate.net Furthermore, research has indicated that populations of Daphnia from lakes with a history of P. rubescens blooms show a higher tolerance to this compound compared to populations from lakes without such a history, suggesting an adaptive response to the presence of this toxin. schweizerbart.deresearchgate.net This highlights the ecological role of this compound in structuring zooplankton communities. nih.gov

Impact on Grazer Feeding Behavior and Physiology

This compound, a depsiheptapeptide produced by the cyanobacterium Planktothrix rubescens, has been identified as a potent toxin specifically affecting crustacean grazers. nih.gov Its primary mechanism of action is the inhibition of digestive serine proteases, which significantly impairs the physiology of these organisms. researchgate.netd-nb.info By disrupting the function of key digestive enzymes like trypsin and chymotrypsin (B1334515), this compound hampers the grazer's ability to process ingested food, leading to reduced somatic growth rates. d-nb.info

Research has demonstrated that this compound is a major factor in the acute toxicity of P. rubescens blooms to freshwater crustaceans. nih.gov Bioassay-guided isolation procedures have confirmed this compound as one of the primary causative agents of this toxicity. nih.gov The impact is particularly notable on keystone grazers such as Daphnia, which play a crucial role in controlling cyanobacterial blooms. researchgate.net The presence of protease inhibitors like this compound in cyanobacteria is considered an anti-herbivore defense mechanism. d-nb.info

Studies have also revealed that populations of Daphnia can develop adaptations to this compound. researchgate.netschweizerbart.de Daphnia populations from lakes with a history of P. rubescens blooms have shown significantly lower sensitivity to the toxin compared to populations from lakes with no prior exposure, indicating local adaptation. researchgate.netd-nb.infoschweizerbart.de This adaptation is a physiological response to the persistent presence of these dietary protease inhibitors in their environment. researchgate.net

Selectivity of this compound Bioactivity Across Taxa

Differential Effects on Invertebrate Versus Vertebrate Organisms

A striking feature of this compound's bioactivity is its high degree of selectivity, with markedly different effects observed between invertebrate and vertebrate organisms. researchgate.netschweizerbart.de The compound exhibits potent toxicity towards specific invertebrate aquatic grazers, particularly crustaceans. researchgate.netepa.gov

In contrast to its effects on invertebrates, this compound has not been found to be toxic to vertebrate organisms under tested conditions. researchgate.netschweizerbart.de Specifically, intraperitoneal administration to mice showed no observed toxicity. researchgate.netepa.gov This stark difference characterizes this compound as a specific crustacean toxin, targeting the primary grazers of planktonic cyanobacteria without causing apparent harm to vertebrates. researchgate.netschweizerbart.de This selectivity suggests that the molecular targets of this compound are either unique to these invertebrates or that vertebrates possess metabolic pathways to neutralize the compound effectively.

The table below summarizes the lethal concentrations (LC50) of this compound for various organisms, highlighting its selective toxicity.

Table 1: Differential Toxicity of this compound Across Taxa

Organism Phylum/Class Type LC50 Value (µM) Reference
Eudiaptomus sp. Arthropoda/Crustacea Invertebrate 58 researchgate.net, schweizerbart.de
Daphnia sp. Arthropoda/Crustacea Invertebrate 203 researchgate.net, schweizerbart.de
Thamnocephalus platyurus Arthropoda/Crustacea Invertebrate 15.6 nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Correlative Analysis of this compound Structural Features and Protease Inhibition

The biological activity of this compound is intrinsically linked to its chemical structure. As a member of the cyanopeptolin class of cyclic depsipeptides, its ability to inhibit proteases is its defining feature. mdpi.comscispace.com These compounds are characterized by a six-amino acid ring and a side chain, with a conserved 3-amino-6-hydroxy-2-piperidone (Ahp) residue in the third position of the ring. mdpi.com

This compound functions as a potent inhibitor of trypsin and a moderate inhibitor of chymotrypsin. researchgate.netschweizerbart.de The inhibitory mechanism is thought to involve the Ahp-containing depsipeptide structure blocking the active site of these serine proteases. mdpi.com This prevents the enzymes from cleaving peptide bonds at their specific recognition sites. mdpi.com The cyclic nature of the peptide likely contributes to its stability and conformational rigidity, predisposing it to fit into the active sites of target proteases.

The inhibitory concentrations (IC50) for this compound against these key digestive enzymes have been quantified, as shown in the table below.

Table 2: Protease Inhibition by this compound

Enzyme IC50 Value Potency Reference
Trypsin 20 nM Very Potent researchgate.net, schweizerbart.de

Influence of Amino Acid Residues on Biological Selectivity

Structure-activity relationship (SAR) studies on the broader class of cyanopeptolins, to which this compound belongs, have shed light on the structural determinants of its protease selectivity. mdpi.comtandfonline.com The specificity of inhibition against either trypsin or chymotrypsin is largely determined by the amino acid residue in position 2, which is adjacent to the conserved Ahp moiety. mdpi.com

Studies on various cyanopeptolins have established a clear pattern:

Trypsin Inhibition: The presence of a basic amino acid, such as Arginine (Arg) or Lysine (B10760008) (Lys), in position 2 results in potent and selective inhibition of trypsin. mdpi.com

Chymotrypsin Inhibition: Conversely, if position 2 is occupied by a hydrophobic residue like Tyrosine (Tyr), Phenylalanine (Phe), or Leucine (Leu), the compound will selectively inhibit chymotrypsin. mdpi.com

Furthermore, analysis of other oscillapeptins suggests that the presence of an amino acid residue between the Threonine (Thr) and Ahp units is essential for selectivity. tandfonline.com This precise arrangement of amino acids within the cyclic structure is critical for the molecule's ability to selectively target and inhibit specific proteases, which in turn dictates its toxicological profile across different organisms.

Role of this compound as a Cyanobacterial Defense Metabolite

This compound is a key component of the chemical defense arsenal (B13267) of Planktothrix rubescens, a cyanobacterium known for forming blooms in deep, stratified lakes. researchgate.netschweizerbart.de It acts as a potent inhibitor of digestive proteases in certain zooplankton grazers, specifically targeting crustacean species that are considered significant threats to planktonic cyanobacteria. researchgate.netschweizerbart.de

The primary mode of action for this compound is the inhibition of serine proteases, such as trypsin and chymotrypsin, which are vital for protein digestion in grazers. researchgate.netschweizerbart.de By disrupting these digestive enzymes, this compound can reduce the fitness of grazers, thereby protecting the cyanobacterial population from excessive predation. wilsonlab.com This defense mechanism is particularly effective against crustacean grazers like Daphnia and Eudiaptomus. researchgate.netschweizerbart.de The production of such toxins is an evolutionary strategy that allows Planktothrix to thrive and form dense blooms, even in the presence of herbivorous zooplankton. geomar.de

Impact on Trophic Interactions within Aquatic Food Webs

The presence of this compound in aquatic ecosystems significantly influences the interactions between primary producers (cyanobacteria) and primary consumers (zooplankton), thereby affecting the entire food web. wilsonlab.com The toxicity of this compound is selective, with crustacean grazers showing higher sensitivity compared to other aquatic organisms like rotifers (Brachionus calyciflorus) and insect larvae (Chironomus riparius). researchgate.netschweizerbart.de

This selective toxicity can lead to shifts in the zooplankton community structure. wilsonlab.com In environments where Planktothrix blooms are prevalent, less sensitive species may gain a competitive advantage over more susceptible ones like Daphnia. This alteration in the grazer community can have cascading effects on higher trophic levels, such as fish that feed on zooplankton. wilsonlab.com The inefficient transfer of energy and carbon from toxic cyanobacteria to grazers can weaken the link between primary production and the rest of the food web, a phenomenon known as trophic uncoupling. wilsonlab.com

OrganismLC50 (µM) of this compound
Eudiaptomus sp.58
Daphnia sp.203
Chironomus ripariusNot toxic
Brachionus calyciflorusNot toxic
This table displays the median lethal concentration (LC50) of this compound for various aquatic grazers, indicating its specific toxicity towards crustaceans. Data sourced from researchgate.netschweizerbart.de.

Adaptation Mechanisms of Grazers to this compound Presence

In response to the chemical defense posed by this compound, some grazer populations have developed adaptation mechanisms. researchgate.netschweizerbart.de Studies have shown that Daphnia populations from lakes with a history of recurrent Planktothrix rubescens blooms exhibit higher tolerance to this compound compared to populations from lakes where this cyanobacterium is absent. researchgate.netschweizerbart.de

This local adaptation suggests a co-evolutionary arms race between the cyanobacterium and its grazers. nih.gov The mechanisms underlying this increased tolerance in Daphnia may involve physiological adjustments, such as the production of protease isoforms that are less sensitive to inhibition by this compound. researchgate.net This adaptation allows the grazers to coexist with toxic cyanobacterial blooms, although it may come with fitness costs. nih.gov The continuous presence of this compound acts as a selective pressure, favoring the survival and reproduction of more tolerant genotypes within the grazer population. researchgate.netnih.gov

Environmental Factors Influencing this compound Production and Distribution

The production and distribution of this compound in aquatic ecosystems are influenced by a combination of biotic and abiotic factors. While the genetic potential to produce this compound is inherent to specific strains of Planktothrix, its actual concentration in the water is subject to environmental controls. oup.comoup.com

FactorInfluence on this compound
TemperatureMinor effect on cellular concentration; may increase with rising temperature. oup.comoup.comd-nb.info
Light IntensityMinor effect on cellular concentration; may increase with rising light intensity. oup.comoup.comd-nb.info
Nutrient LevelsCan affect the overall growth of Planktothrix and thus total this compound abundance. biologists.com
Water Column StratificationInfluences the vertical distribution of Planktothrix blooms and consequently this compound. d-nb.info
Grazer PresenceActs as a selective pressure for this compound-producing strains. researchgate.net
This table summarizes the influence of various environmental factors on the production and distribution of this compound.

Biosynthesis and Genetic Determinants of Oscillapeptin J

Non-Ribosomal Peptide Synthesis (NRPS) Pathways for Oscillapeptin J Production

The biosynthesis of this compound is a classic example of a non-ribosomal peptide synthesis (NRPS) pathway. smolecule.comuio.no Unlike ribosomal protein synthesis, which is restricted to the 20 standard proteinogenic amino acids and guided by an mRNA template, NRPS pathways exhibit remarkable flexibility. They can incorporate a vast array of building blocks, including non-proteinogenic amino acids, D-amino acids, and fatty acids, and can catalyze modifications such as N-methylation and cyclization. oup.com

The core of the NRPS machinery is the non-ribosomal peptide synthetase, a large, modular enzyme. uio.no Each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. uio.nooup.com This modular organization follows a co-linearity rule, where the sequence of modules on the enzyme generally corresponds to the sequence of amino acids in the final peptide product. nih.gov

A minimal NRPS module is composed of three essential domains:

Adenylation (A) domain: This domain selects a specific amino acid and activates it as an aminoacyl adenylate using ATP. The specificity of the A-domain is a primary determinant of the final peptide's structure.

Thiolation (T) domain: Also known as a peptidyl carrier protein (PCP), this domain covalently binds the activated amino acid via a thioester bond to its 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group. It then shuttles the bound substrate to other catalytic domains.

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid held by its own module's T-domain and the nascent peptide chain attached to the T-domain of the preceding module.

Additional domains, such as epimerization (E) domains for converting L-amino acids to D-amino acids, and thioesterase (TE) domains for releasing the final peptide chain (often with concomitant cyclization), contribute to the structural diversity of the products. nih.govfrontiersin.org

Identification and Characterization of Biosynthetic Gene Clusters for Oscillapeptins

The genetic instructions for producing oscillapeptins are encoded in biosynthetic gene clusters (BGCs). While the specific BGC for this compound has not been individually sequenced, extensive research on the producing organism, Planktothrix, and related cyanobacteria has led to the characterization of highly similar BGCs responsible for other oscillapeptin and cyanopeptolin variants. nih.govnih.gov

A prime example is the cyanopeptolin (oci) gene cluster identified in Planktothrix strains, which is responsible for producing compounds like oscillapeptin G. nih.gov The oci gene cluster is approximately 30 kb in size and typically contains several open reading frames (ORFs) that encode the large NRPS enzymes and associated proteins. nih.gov

A representative structure of such a cluster includes:

NRPS Genes (ociA, ociB, ociC): These genes encode the large, modular synthetase proteins. For instance, in one characterized Planktothrix strain, the cluster is organized into three main NRPS genes that are transcribed in the same direction. nih.gov

ABC Transporter Gene (ociD): An ABC (ATP-binding cassette) transporter is often encoded within or adjacent to the BGC. nih.gov It is hypothesized to be involved in the export of the synthesized peptide out of the cell, potentially conferring self-resistance to the producing organism. nih.gov

Tailoring Enzyme Genes: The cluster can also contain genes for tailoring enzymes that modify the peptide. For example, some cyanopeptolin clusters feature a novel domain for activating glyceric acid and a sulfotransferase domain, which adds a sulfate (B86663) group to the molecule, a feature seen in oscillapeptin E. nih.govasm.org

The table below details a representative oci gene cluster from a Planktothrix strain.

GeneEncoded Protein/DomainPutative Function
ociANRPS Module 1, including unique loading domainsInitiates synthesis, potentially by loading a modified starter unit (e.g., a sulfated glyceric acid moiety in some variants). nih.govasm.org Contains A, T, and C domains for the first amino acid.
ociBNRPS Modules 2-5Elongates the peptide chain by sequentially adding four amino acids. Contains multiple sets of A, T, and C domains. nih.gov
ociCNRPS Modules 6-7, including a Thioesterase (TE) domainAdds the final two amino acids and catalyzes the release and cyclization (via ester bond formation) of the completed depsiheptapeptide. nih.gov
ociDABC TransporterExports the final oscillapeptin/cyanopeptolin product across the cell membrane. nih.gov

Table 1: Organization of a representative oscillapeptin/cyanopeptolin (oci) biosynthetic gene cluster in Planktothrix.

Enzymatic Mechanisms Facilitating this compound Assembly

The assembly of this compound on the NRPS template is a highly coordinated enzymatic process that occurs in a stepwise fashion.

Initiation: The process begins at the first module of the NRPS enzyme (encoded by a gene like ociA). The A-domain selects and activates the first building block. In many related cyanopeptolins, this is a non-standard starter unit, such as a modified glyceric acid. nih.gov

Elongation: The activated substrate is transferred to the adjacent T-domain. The C-domain of the second module then catalyzes the formation of a peptide bond between the first substrate (now attached to the first T-domain) and the second amino acid (held by the second T-domain). This process repeats for each subsequent module, with the growing peptide chain being passed down the enzymatic assembly line. frontiersin.org

Modification: Throughout the elongation process, optional tailoring domains can act on the growing chain. For oscillapeptins, which are depsiheptapeptides, a key modification is the formation of an ester bond instead of a peptide bond at one position, a reaction also catalyzed by a specialized C-domain. asm.org

Termination and Cyclization: Once the full heptapeptide (B1575542) has been assembled, the terminal Thioesterase (TE) domain cleaves the peptide from the final T-domain. The TE domain typically catalyzes an intramolecular cyclization reaction. For this compound, this involves forming the ester linkage between the C-terminal amino acid's carboxyl group and the hydroxyl group of the threonine residue at position 5, releasing the final cyclic product. asm.org

Evolutionary Aspects of Oscillapeptin Biosynthetic Genes

The remarkable diversity of non-ribosomal peptides like oscillapeptins is a direct reflection of the dynamic evolution of their biosynthetic gene clusters. oup.com The mosaic-like structure of NRPS genes suggests that they are shaped by several key evolutionary mechanisms:

Recombination: Homologous recombination is a major driver of NRPS evolution. It can occur within a single gene cluster (intragenic) or between different clusters (intergenic), leading to the shuffling of domains and entire modules. oup.comresearchgate.net This "mixing and matching" of catalytic parts can create novel synthetases capable of producing new peptide variants. For example, analysis of the oscillapeptin E biosynthetic gene cluster revealed clear evidence of a recombination event where parts of one module showed higher sequence similarity to a module from a distant relative than to its direct counterpart within the same cluster. oup.comresearchgate.net

Horizontal Gene Transfer (HGT): NRPS gene clusters can be transferred between different species and even genera of cyanobacteria. frontiersin.org The high similarity of anabaenopeptin synthesis genes between Planktothrix and Microcystis strongly supports an HGT event for that peptide family, and similar mechanisms are believed to operate for oscillapeptin and cyanopeptolin clusters. frontiersin.org

Gene Loss and Duplication: The sporadic distribution of peptide families among modern cyanobacteria suggests that gene cluster loss is a common phenomenon. oup.com Conversely, the duplication of modules or entire clusters can provide the raw genetic material for subsequent diversification. The evolution of the two-module nodularin (B43191) synthetase from the more complex microcystin (B8822318) synthetase cluster is a well-documented case of evolution by deletion. uio.no

These evolutionary forces acting on the gene clusters collectively contribute to a "combinatorial biosynthesis" system, allowing cyanobacteria to generate a vast arsenal (B13267) of structurally diverse peptides from a finite set of genetic tools. oup.com

Biosynthesis of Oscillapeptin J

The biosynthesis of Oscillapeptin J, like other cyanopeptolins, is carried out by non-ribosomal peptide synthetases (NRPS). wikipedia.orgmdpi.com NRPS are large, modular enzyme complexes that synthesize peptides in an assembly-line fashion, independent of ribosomes. oup.comoup.com Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. oup.com

The gene clusters encoding for the biosynthesis of cyanopeptolins have been identified in several cyanobacterial genera, including Planktothrix. researchgate.netmdpi.com These gene clusters contain the necessary genes for the NRPS machinery, as well as for the synthesis of the characteristic Ahp residue and any tailoring enzymes that may modify the peptide structure. oup.com The diversity of cyanopeptolins produced by a single organism or strain is a result of the plasticity and evolution of these biosynthetic gene clusters. oup.com

Ecological Role of Oscillapeptin J

The production of Oscillapeptin J by Planktothrix rubescens is believed to play a significant ecological role. researchgate.netnih.gov The potent toxicity of this compound towards crustacean grazers suggests that it functions as a chemical defense mechanism. researchgate.netschweizerbart.de By deterring or incapacitating its primary predators, P. rubescens can gain a competitive advantage, allowing it to form and sustain the dense blooms characteristic of this species. nih.gov

The presence of a suite of bioactive compounds, including this compound and microcystins, in P. rubescens highlights a complex chemical ecology. researchgate.net These secondary metabolites may act synergistically to defend against a range of grazers and other environmental pressures. researchgate.net The adaptation of some grazer populations to these toxins has also been observed, indicating an ongoing co-evolutionary arms race between cyanobacteria and their consumers. researchgate.netschweizerbart.de

Unveiling this compound: A Deep Dive into its Isolation, Purification, and Structural Elucidation

The intricate process of isolating and identifying novel chemical compounds from natural sources is a cornerstone of drug discovery and biochemical research. This article focuses exclusively on the scientific journey to uncover this compound, a potent grazer toxin produced by the freshwater cyanobacterium Planktothrix rubescens.

Analytical and Detection Methodologies for Oscillapeptin J in Environmental Samples

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental for the precise quantification of Oscillapeptin J. These techniques separate the target compound from complex environmental matrices, allowing for accurate measurement.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cyanotoxins, including peptides like this compound. worktribe.com These systems utilize a solid-phase column through which the sample, dissolved in a liquid solvent, is pumped. worktribe.com The separation of analytes is based on their differential interactions with the solid phase. worktribe.com

For the analysis of cyanopeptides, reversed-phase HPLC is often employed. While HPLC with a photodiode array (PDA) detector is effective for many cyanotoxins that have characteristic UV absorption spectra, the identification of specific cyanopeptolins like this compound can be challenging due to the lack of distinct and unique UV spectral characteristics. worktribe.comuibk.ac.at However, analytical HPLC with a C18 column has been used to isolate this compound, with the fraction containing the compound showing toxicity in subsequent bioassays. researchgate.net The run time for a single sample can vary, with conventional HPLC runs for some cyanotoxins taking approximately one hour. worktribe.com To ensure accuracy and prevent carryover between samples, a washing step with a high-concentration solvent is often included in the analytical run. worktribe.com

HPLC Application for this compound
Technique High-Performance Liquid Chromatography (HPLC)
Column Type C18 reversed-phase
Detection Photodiode Array (PDA)
Key Challenge Lack of distinct UV spectral characteristics for specific identification. uibk.ac.at
Isolation Success Fractions containing this compound have been successfully isolated for further analysis. researchgate.net

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Identification and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful and highly specific tool for the identification and quantification of cyanotoxins like this compound. worktribe.comfarmaciajournal.com This technique offers high selectivity through both the chromatographic separation and the mass spectrometric detection, which can determine the mass-to-charge ratio of the parent ion and its fragmentation patterns. worktribe.comfarmaciajournal.com

LC-MS/MS is particularly valuable for analyzing complex environmental samples where multiple cyanotoxins may be present. mdpi.com The use of electrospray ionization (ESI) is common for the analysis of cyanotoxins. worktribe.com High-resolution mass spectrometry (HRMS) coupled with LC can further enhance the identification of known and unknown cyanotoxins by providing high mass accuracy. mdpi.comresearchgate.net This methodology is crucial for the reliable detection and quantification of a wide array of cyanobacterial secondary metabolites. mdpi.com The development of multi-class methods allows for the simultaneous determination of various cyanotoxins in a single analysis. nih.gov

LC-MS/MS Parameters for Cyanotoxin Analysis
Ionization Source Electrospray Ionization (ESI) is commonly used. worktribe.com
Mass Analyzer Triple quadrupole (QqQ) for targeted analysis, High-Resolution Mass Spectrometry (HRMS) for screening and identification. mdpi.comdiva-portal.org
Scan Mode Multiple Reaction Monitoring (MRM) for high specificity and sensitivity in quantitative analysis. farmaciajournal.commdpi.com
Advantages High selectivity, sensitivity, and ability to identify and quantify multiple toxins simultaneously. farmaciajournal.commdpi.comnih.gov

Bioassay Systems for Detecting this compound Bioactivity

Bioassays are essential for determining the biological activity and potential toxicity of this compound. These assays complement analytical techniques by providing a measure of the compound's functional effect on living organisms or biological molecules.

Invertebrate-Based Bioassays for Ecotoxicity Assessment

The ecotoxicity of this compound has been primarily assessed using invertebrate bioassays. These assays are valuable for screening complex cyanobacterial samples and determining the potential impact on aquatic ecosystems. worktribe.com

The freshwater crustacean Thamnocephalus platyurus has been instrumental in the bioactivity-guided isolation of this compound. mdpi.com Studies have demonstrated the toxicity of this compound to T. platyurus, with a reported LC50 (lethal concentration for 50% of the population) value of 15.6 μM. mdpi.com Other aquatic invertebrates, such as Daphnia species, have also been used in toxicity testing. researchgate.net For instance, the LC50 for Daphnia sp. was found to be 203 μM. researchgate.net These bioassays are critical for characterizing this compound as a specific crustacean toxin. researchgate.net The brine shrimp (Artemia salina) lethality assay is another common method, although its sensitivity to all cyanotoxins has not been fully established. vliz.be

Invertebrate Ecotoxicity of this compound
Organism LC50 Value
Thamnocephalus platyurus15.6 μM mdpi.com
Daphnia sp.203 μM researchgate.net
Eudiaptomus sp.58 μM researchgate.net

Enzyme-Based Assays for Protease Inhibition Activity

This compound is a known inhibitor of serine proteases, and enzyme-based assays are used to quantify this inhibitory activity. researchgate.net These assays typically measure the inhibition of specific proteases, such as trypsin and chymotrypsin (B1334515). researchgate.netmdpi.com

The assays are often performed in a 96-well plate format, where the enzyme, a substrate, and the inhibitor (this compound) are combined. mdpi.com The activity of the enzyme is determined by measuring the rate of substrate cleavage, often through a change in fluorescence or absorbance. core.ac.uk The concentration of the inhibitor that causes 50% inhibition of the enzyme's activity is reported as the IC50 value. For this compound, it has been shown to be a very potent inhibitor of trypsin with an IC50 of 20 nM, and a moderate inhibitor of chymotrypsin with an IC50 of 2.8 μM. researchgate.net These findings are significant as protease inhibition is a likely mode of action for its toxicity towards grazers. researchgate.netcore.ac.uk

Protease Inhibition by this compound
Enzyme IC50 Value
Trypsin20 nM researchgate.net
Chymotrypsin2.8 μM researchgate.net

Comparative Analysis of Oscillapeptin J with Other Cyanobacterial Secondary Metabolites

Structural and Functional Similarities with Other Cyanopeptolins

Oscillapeptin J belongs to the cyanopeptolin class of cyclic depsipeptides. nih.gov These nonribosomally synthesized peptides are characterized by a conserved core structure: a six-amino-acid ring that includes the unique residue 3-amino-6-hydroxy-2-piperidone (Ahp). mdpi.com The ring is closed by an ester linkage between the hydroxyl group of an L-threonine residue and the carboxyl group of the C-terminal amino acid. asm.org Attached to this ring is a side chain containing one or two amino acid residues. mdpi.com

Like other cyanopeptolins, such as oscillapeptins A through F, this compound exhibits inhibitory activity against serine proteases. capes.gov.brmdpi.com This functional similarity is a hallmark of the cyanopeptolin family, with many members known to inhibit enzymes like trypsin, chymotrypsin (B1334515), and elastase. mdpi.comnih.gov The specificity and potency of this inhibition are largely determined by the amino acid composition of the side chain, particularly the residue adjacent to the Ahp unit. mdpi.com For instance, this compound is a very potent inhibitor of trypsin and a moderate inhibitor of chymotrypsin. researchgate.netschweizerbart.de

The general structure of the gene clusters responsible for cyanopeptolin synthesis is similar across different cyanobacterial genera like Planktothrix, Microcystis, and Anabaena, suggesting a common evolutionary origin. asm.orgnih.gov However, variations in the adenylation domains, which are responsible for selecting the specific amino acids, and the presence of tailoring domains for modifications like halogenation or sulfation, lead to the vast structural diversity observed within the cyanopeptolin class. mdpi.comnih.gov For example, the gene cluster for some Planktothrix oscillapeptins contains a sulfotransferase domain, which is absent in the cyanopeptolin gene clusters of Microcystis and Anabaena. nih.govasm.org

Table 1: Structural and Functional Comparison of this compound and Other Cyanopeptolins This table provides a comparative overview of key features of this compound and other related cyanopeptolins.

FeatureThis compoundOther Cyanopeptolins (General)
Core Structure Heptadepsipeptide with Ahp residueCyclic hexapeptides with Ahp residue
Producing Organism Planktothrix rubescensMicrocystis, Planktothrix, Anabaena, Nostoc
Primary Function Grazer toxin, protease inhibitorProtease inhibitors, potential allelochemicals
Enzyme Inhibition Potent trypsin and moderate chymotrypsin inhibitorVaries; includes trypsin, chymotrypsin, elastase, thrombin, plasmin inhibition

Distinctions from Microcystins and Other Major Cyanotoxins in Biological Targets

While both this compound and microcystins are produced by cyanobacteria and can be toxic, their primary biological targets and modes of action are distinctly different. Microcystins, a well-studied class of cyanotoxins, are potent inhibitors of protein phosphatases 1 and 2A in eukaryotes. researchgate.net This inhibition disrupts cellular processes, leading to liver damage (hepatotoxicity) and tumor promotion. researchgate.net

In contrast, this compound and other cyanopeptolins primarily target serine proteases. researchgate.netresearchgate.net This difference in targets means that this compound does not exhibit the same hepatotoxic effects as microcystins. mdpi.comresearchgate.net Studies have shown that this compound is not toxic to mice when administered intraperitoneally, further highlighting its distinct toxicological profile compared to the potent lethality of microcystins in mammals. researchgate.netschweizerbart.de

The toxicity of this compound is primarily directed towards crustacean grazers, such as Daphnia and Eudiaptomus. researchgate.netschweizerbart.de This specificity suggests an ecological role as a defense mechanism against predation by these key zooplankton species. researchgate.net Microcystins, while also toxic to grazers, have a broader spectrum of toxicity that includes vertebrates. researchgate.netresearchgate.net

Table 2: Comparison of Biological Targets and Toxicity This interactive table details the differences in biological targets and toxic effects between this compound and Microcystins.

FeatureThis compoundMicrocystins
Primary Biological Target Serine proteases (e.g., trypsin, chymotrypsin)Protein phosphatases 1 and 2A
Mode of Action Inhibition of digestive enzymesDisruption of cellular signaling and integrity
Primary Toxicity Toxic to crustacean grazersHepatotoxic to a wide range of organisms, including vertebrates
Toxicity to Mammals Not observed to be toxicHighly toxic, can be lethal

Co-occurrence and Potential Synergistic Effects with Other Cyanopeptides

This compound is often found to co-occur with other cyanobacterial secondary metabolites, including microcystins and other cyanopeptolins, within the same cyanobacterial bloom. nih.govresearchgate.net The cyanobacterium Planktothrix rubescens, for example, produces both this compound and a variant of microcystin-RR. nih.govresearchgate.net This co-production of multiple bioactive compounds is a common characteristic of cyanobacteria. oup.com

The presence of a diverse cocktail of peptides with different biological activities may provide a synergistic advantage to the cyanobacteria. frontiersin.org While direct synergistic effects between this compound and other specific cyanopeptides are not yet fully elucidated, the combined action of protease inhibitors like this compound and protein phosphatase inhibitors like microcystins could present a more formidable defense against grazers. frontiersin.org The inhibition of digestive enzymes by this compound could weaken the grazer, potentially making it more susceptible to the toxic effects of microcystins.

The co-occurrence of numerous cyanopeptides, often at concentrations similar to or even exceeding those of microcystins, suggests that a comprehensive risk assessment of cyanobacterial blooms should consider the combined effects of these compounds. researchgate.netnih.gov Recent research highlights the need to investigate the potential for synergistic interactions between different classes of cyanopeptides to fully understand their ecological and health impacts. nih.govacs.org

Ecological Niche Partitioning and Compensatory Roles of this compound in Cyanobacterial Blooms

The production of a wide array of secondary metabolites by cyanobacteria like Planktothrix may be a strategy for ecological niche partitioning and adaptation. dntb.gov.ua The specific cocktail of peptides produced by a particular strain can be influenced by its phylogenetic lineage and geographic location. dntb.gov.ua This suggests that the production of compounds like this compound is not random but is linked to the evolutionary history and ecological adaptation of the producing organism. dntb.gov.ua

In the context of cyanobacterial blooms, the production of grazer-specific toxins like this compound plays a crucial role in shaping the plankton community. uzh.ch By deterring or incapacitating key grazers, this compound can contribute to the dominance and persistence of Planktothrix blooms. researchgate.netnoaa.gov This selective pressure can lead to the adaptation of grazer populations, with some developing tolerance to the toxin. researchgate.netschweizerbart.de

Future Research Directions in Oscillapeptin J Studies

Advanced Biosynthetic Pathway Elucidation and Genetic Engineering

The biosynthesis of oscillapeptins, including Oscillapeptin J, is understood to occur via large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). smolecule.com These enzymatic complexes assemble peptide chains from amino acid precursors without the direct involvement of ribosomes. smolecule.com The gene clusters responsible for producing various cyanopeptides have been identified in cyanobacteria, highlighting a complex evolutionary history of these metabolic pathways. smolecule.comoup.com

Future research must focus on the precise characterization of the specific NRPS gene cluster responsible for this compound synthesis in Planktothrix rubescens. While gene clusters for similar cyanopeptolins, such as the oci cluster in Planktothrix agardhii, have been sequenced, providing a model for this compound's synthesis, direct genetic evidence is still needed. nih.govasm.org Advanced research should involve:

Gene Cluster Sequencing and Annotation: Fully sequencing and annotating the specific gene cluster in P. rubescens to identify all catalytic domains, including adenylation (A), condensation (C), and thiolation (T) domains, and any unique tailoring enzymes that contribute to the final structure of this compound.

Heterologous Expression: Expressing the identified gene cluster in a host organism, such as E. coli or another more amenable cyanobacterial strain, to confirm its role in this compound production and to enable controlled studies of the biosynthetic process.

Genetic Engineering: Once the pathway is confirmed, genetic engineering techniques could be employed to manipulate the NRPS genes. This would allow for the creation of novel this compound analogs by altering specific enzymatic domains, potentially leading to compounds with different activities or stabilities. It would also facilitate studies on the structure-function relationship of the toxin.

Evolutionary Analysis: Investigating the evolutionary origins of the this compound synthetase genes. Phylogenetic analyses suggest that NRPS gene clusters in cyanobacteria are ancient and have evolved through events like gene duplication and recombination. oup.comoup.com Understanding this evolution can provide insights into the diversity of cyanopeptides and their ecological functions.

Comprehensive Molecular Target Identification Beyond Proteases

Current research has firmly established that this compound is a potent inhibitor of serine proteases, particularly trypsin and, to a lesser extent, chymotrypsin (B1334515). researchgate.netschweizerbart.de These digestive enzymes are the primary known molecular targets in the gut of invertebrate grazers like Daphnia. geomar.de The inhibition of these proteases is believed to be the main mechanism of its toxicity.

However, the high and specific toxicity of this compound towards crustaceans, with no observed toxicity in mice, suggests that there may be additional, more specific molecular targets within these invertebrates. researchgate.netschweizerbart.de Future investigations should explore molecular interactions beyond these digestive proteases. Key research avenues include:

Chemoproteomics: Utilizing activity-based protein profiling and chemoproteomic approaches to identify other proteins in crustaceans that interact with or are modified by this compound. frontiersin.org This could reveal unforeseen targets in crucial physiological pathways.

Target Specificity Studies: Investigating why vertebrate proteases are not similarly affected. This could involve comparative studies of crustacean and vertebrate trypsin and chymotrypsin to identify structural differences that confer resistance.

Cellular-Level Investigations: Determining the exact cellular and tissue-level effects that lead to the death of the organism. geomar.de While protease inhibition in the gut is a clear factor, it is unknown if the toxin affects other metabolic processes or tissues if absorbed. geomar.de Research is needed to trace the toxin's path within the organism and identify all affected cell types.

Table 1: Known Molecular Targets and Inhibitory Potency of this compound

Molecular TargetInhibitory Concentration (IC₅₀)Reference
Trypsin20 nM researchgate.netschweizerbart.de
Chymotrypsin2.8 µM researchgate.netschweizerbart.de

Refined Ecological Role Assessments in Complex Aquatic Environments

This compound has been identified as a "grazer toxin," playing a crucial role in the chemical defense of Planktothrix rubescens against herbivory. nih.govuzh.ch Its toxicity is highly specific, primarily affecting the crustacean grazers that pose a significant threat to planktonic cyanobacteria. researchgate.netschweizerbart.de

While its role as a defensive compound is clear, a more refined understanding of its ecological impact in complex, natural environments is necessary. Future research should move beyond simple laboratory toxicity assays and focus on:

Mesocosm and Field Studies: Conducting experiments in large-scale mesocosms or directly in lakes to study the influence of this compound on plankton community structure, succession, and food web dynamics under environmentally relevant conditions.

Grazer Adaptation Mechanisms: Further investigating the mechanisms of adaptation in grazer populations. Studies have shown that Daphnia populations from lakes with a history of P. rubescens blooms are significantly less sensitive to this compound than populations from lakes without such blooms. researchgate.netschweizerbart.de Research should focus on the genetic and physiological basis for this adaptation, such as changes in protease gene expression or the evolution of inhibitor-resistant protease isoforms.

Synergistic and Antagonistic Effects: Examining how this compound interacts with other co-occurring cyanotoxins, such as microcystins, which are also produced by P. rubescens. researchgate.net These compounds could have synergistic, additive, or antagonistic effects on grazers and the wider aquatic community.

Table 2: Acute Toxicity (LC₅₀) of this compound to Aquatic Organisms

OrganismLC₅₀ ValueReference
Thamnocephalus platyurus (fairy shrimp)15.6 µM nih.govmdpi.com
Eudiaptomus sp. (copepod)58 µM researchgate.netschweizerbart.de
Daphnia sp. (water flea)203 µM researchgate.netschweizerbart.de
Chironomus riparius (midge larvae)No toxicity found researchgate.net
Brachionus calyciflorus (rotifer)No toxicity found researchgate.net

Development of Novel Analytical Techniques for Environmental Monitoring

The monitoring of cyanotoxins in water bodies is critical for assessing ecological and potential health risks. Current analytical methods for detecting this compound and other cyanopeptides primarily rely on liquid chromatography coupled with mass spectrometry (LC-MS). lib4ri.chworktribe.com However, the vast structural diversity of cyanopeptides presents a significant analytical challenge. lib4ri.ch

The development of more advanced and robust analytical techniques is a key future direction. Research efforts should be channeled towards:

High-Resolution Mass Spectrometry (HRMS): Expanding the use of LC-HRMS for suspect and non-target screening of water samples. mdpi.com This would allow for the detection of not only this compound but also its potential degradation products and other unknown or unmonitored cyanopeptides.

Development of Reference Standards: The lack of commercially available, certified reference standards for most cyanopeptides, including this compound, hinders accurate quantification. lib4ri.ch Efforts are needed to synthesize or purify these standards to improve the reliability and comparability of monitoring data across different laboratories.

Creation of Spectral Libraries: Building comprehensive, open-access tandem mass spectrometry (MS/MS) spectral libraries for a wide range of cyanopeptides. lib4ri.ch Such databases are essential for the confident identification of compounds in complex environmental samples using HRMS-based screening methods.

Rapid Screening Methods: Exploring the development of rapid, field-portable screening tools, such as specific immunoassays (like ELISA) or biosensors, for this compound. While challenging due to the need for specific antibodies, such tools could provide early warnings of toxic bloom events.

Q & A

Q. What experimental methods are used to identify and quantify Oscillapeptin J in environmental samples?

this compound is typically identified using liquid chromatography-mass spectrometry (LC-MS) due to its peptide structure and molecular weight specificity. Quantification often involves bioassays such as trypsin inhibition assays, where its protease-inhibiting activity is measured against standardized enzyme activity curves. Environmental samples require pre-concentration steps (e.g., solid-phase extraction) to detect trace amounts .

Q. Which aquatic organisms demonstrate sensitivity to this compound, and what endpoints are used to assess toxicity?

Daphnia species (e.g., D. magna) and copepods (Eudiaptomus sp.) show acute sensitivity, with 24-hour LC50 values ranging from 64.7 to 226.4 mg/L. Rotifers (e.g., Brachionus calyciflorus) are less affected. Endpoints include mortality rates, feeding inhibition, and reproductive disruption. Toxicity assays must control for water chemistry (pH, temperature) and dissolved organic carbon, which influence bioavailability .

Q. How does this compound’s mechanism of action differ from other cyanobacterial metabolites like microcystins?

Unlike microcystins, which inhibit protein phosphatases, this compound specifically targets serine proteases (e.g., trypsin), disrupting digestive processes in zooplankton. This distinction is verified using enzyme inhibition assays with purified compounds and comparative toxicity studies using knockout cyanobacterial strains lacking specific metabolites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity levels of this compound across studies?

Discrepancies often arise from co-occurring metabolites in cyanobacterial extracts. To isolate this compound’s effects:

  • Use HPLC-purified this compound instead of crude extracts.
  • Conduct dose-response experiments with standardized bioassays (e.g., ISO 6341 for Daphnia).
  • Control for batch-to-batch variability in synthetic peptides via peptide content analysis and TFA removal protocols .

Q. What experimental designs are optimal for studying this compound’s ecological interactions with other cyanopeptides?

Factorial designs (e.g., 2x2 matrices) can test additive/synergistic effects with microcystins or aeruginosins. For example:

  • Expose Daphnia pulex to this compound alone vs. mixtures with [D-Asp3]MC-RR.
  • Measure survival, enzyme inhibition (trypsin vs. phosphatase activity), and oxidative stress markers. Statistical models (e.g., generalized linear mixed models) should account for covariance between metabolites .

Q. How can researchers address challenges in attributing field observations of zooplankton mortality to this compound?

  • Perform field-to-lab validation: Compare mortality rates in natural blooms containing this compound with lab exposures to purified compounds.
  • Use molecular probes (e.g., qPCR) to quantify protease gene expression in exposed organisms.
  • Analyze historical toxin profiles in sediment cores to correlate this compound concentrations with past population declines .

Q. What methodologies are recommended for studying this compound’s stability and degradation in aquatic systems?

  • Conduct photolysis experiments under UV-Vis light to simulate solar degradation.
  • Monitor hydrolysis rates across pH gradients (4–9) using LC-MS.
  • Use stable isotope-labeled this compound (e.g., ¹³C-labeled) to track biodegradation pathways via metabolite profiling .

Data Analysis & Interpretation

Q. How should researchers statistically analyze species-specific responses to this compound?

  • Apply survival analysis (e.g., Kaplan-Meier curves with log-rank tests) to compare mortality timelines across species.
  • Use hierarchical models to account for intra-species variability (e.g., Daphnia clones vs. wild populations).
  • Normalize enzyme inhibition data to protein content to control for biomass differences .

Q. What controls are essential when testing this compound’s effects on microbial communities?

  • Include negative controls (solvent-only exposures) to distinguish toxin effects from handling stress.
  • Use axenic cultures to rule out bacterial interference in bioassays.
  • Validate protease inhibition with positive controls (e.g., soybean trypsin inhibitor) .

Tables of Key Findings

Study Focus Method Key Result Reference
Acute toxicity to Daphnia24-hour LC50 bioassayLC50 = 226.4 mg/L; mortality linked to trypsin inhibition
Enzymatic inhibitionTrypsin activity assayIC50 = 0.8 µM; competitive inhibition kinetics observed
Co-occurrence with microcystinsFactorial design (field/lab)Synergistic mortality in D. pulex when combined with [D-Asp3]MC-RR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.